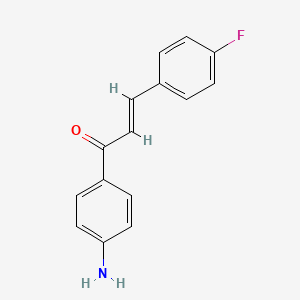![molecular formula C26H26BrN3O3 B2860542 1-[(4-Bromophenyl)methyl]-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea CAS No. 1023534-91-9](/img/structure/B2860542.png)
1-[(4-Bromophenyl)methyl]-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Bromophenyl)methyl]-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea is a useful research compound. Its molecular formula is C26H26BrN3O3 and its molecular weight is 508.416. The purity is usually 95%.
BenchChem offers high-quality 1-[(4-Bromophenyl)methyl]-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(4-Bromophenyl)methyl]-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cyclization and Synthesis Methods
- The compound is involved in cyclization reactions, such as the transformation of o-acylphenylacetic acids to 1-aryl-3-hydroxyisoquinolines, indicating its relevance in the synthesis of complex heterocyclic compounds with potential biological activity (Nowicki & Fabrycy, 1976).
Inhibition of Cellular Processes
- Quinazoline derivatives, closely related to the compound , have been found to inhibit platelet-derived growth factor (PDGF) receptor phosphorylation, suggesting potential applications in treating diseases related to cellular proliferation such as atherosclerosis and other proliferative disorders (Matsuno et al., 2002).
Chemical Modification Techniques
- A microwave-assisted method for the demethylation of methyl phenyl ethers has been developed, illustrating the compound's role in synthesizing precursor compounds for labeling or as a method for removing protecting groups in synthetic chemistry (Fredriksson & Stone-Elander, 2002).
Molecular Structure Analysis
- Studies on the crystal structure of similar phenylurea compounds have provided insights into their molecular conformation, hydrogen bonding, and intermolecular interactions, which are crucial for understanding the bioactivity of such molecules (Kang et al., 2015).
Development of Anticonvulsant Agents
- N-substituted 1,2,3,4-tetrahydroisoquinolines, structurally similar to the compound of interest, have shown promise as new anticonvulsants, emphasizing the compound's potential in developing treatments for neurological disorders (Gitto et al., 2006).
Exploration of Antagonistic Activities
- Urea derivatives based on isoquinoline and quinazoline frameworks have been explored as antagonists for human adenosine A(3) receptors, highlighting the compound's potential application in designing receptor-targeted therapeutics (van Muijlwijk-Koezen et al., 2000).
Propiedades
IUPAC Name |
1-[(4-bromophenyl)methyl]-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26BrN3O3/c1-32-24-14-19-11-12-28-23(22(19)15-25(24)33-2)13-17-5-9-21(10-6-17)30-26(31)29-16-18-3-7-20(27)8-4-18/h3-10,14-15H,11-13,16H2,1-2H3,(H2,29,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPWDOGGKDPFDIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN=C2CC3=CC=C(C=C3)NC(=O)NCC4=CC=C(C=C4)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Bromophenyl)methyl]-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

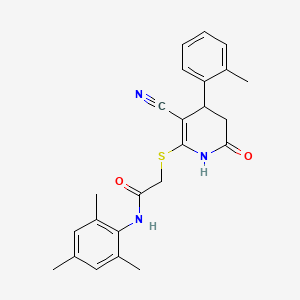




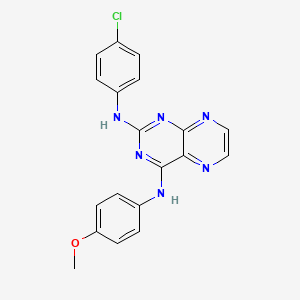
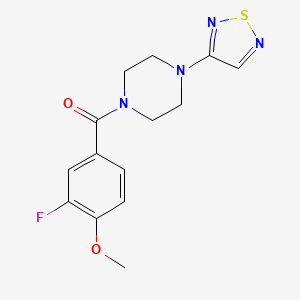
![N-(4-{1-[(butylamino)carbonyl]cyclopropyl}phenyl)-4-fluorobenzamide](/img/structure/B2860473.png)
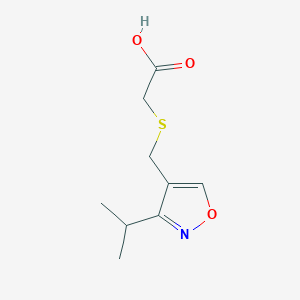

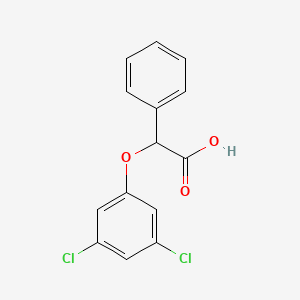

![6-(methylsulfanyl)-4-morpholino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2860480.png)
